molecular formula C14H25N B11768590 1-(Adamantan-1-yl)-2-methylpropan-1-amine

1-(Adamantan-1-yl)-2-methylpropan-1-amine

Cat. No.: B11768590
M. Wt: 207.35 g/mol
InChI Key: QLSLZOAFWCKMLY-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-2-methylpropan-1-amine is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure imparts unique physical and chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-2-methylpropan-1-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-bromoadamantane with 2-methylpropan-1-amine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. It may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.

    Memantine: Used in the treatment of Alzheimer’s disease, known for its neuroprotective properties.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

1-(Adamantan-1-yl)-2-methylpropan-1-amine is unique due to its specific structural features and the presence of the 2-methylpropan-1-amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

1-(1-adamantyl)-2-methylpropan-1-amine

InChI

InChI=1S/C14H25N/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-13H,3-8,15H2,1-2H3

InChI Key

QLSLZOAFWCKMLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C12CC3CC(C1)CC(C3)C2)N

Origin of Product

United States

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